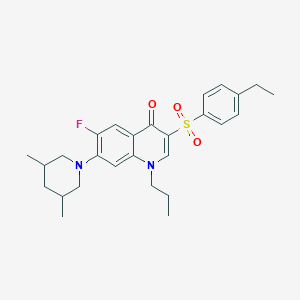

7-(3,5-dimethylpiperidin-1-yl)-3-((4-ethylphenyl)sulfonyl)-6-fluoro-1-propylquinolin-4(1H)-one

CAS No.: 892770-23-9

Cat. No.: VC4400766

Molecular Formula: C27H33FN2O3S

Molecular Weight: 484.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892770-23-9 |

|---|---|

| Molecular Formula | C27H33FN2O3S |

| Molecular Weight | 484.63 |

| IUPAC Name | 7-(3,5-dimethylpiperidin-1-yl)-3-(4-ethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |

| Standard InChI | InChI=1S/C27H33FN2O3S/c1-5-11-29-17-26(34(32,33)21-9-7-20(6-2)8-10-21)27(31)22-13-23(28)25(14-24(22)29)30-15-18(3)12-19(4)16-30/h7-10,13-14,17-19H,5-6,11-12,15-16H2,1-4H3 |

| Standard InChI Key | PDPXMMZXZOFBIJ-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=C(C=C4)CC |

Introduction

Molecular Formula

CHFNOS

Molecular Weight

Approximately 457.6 g/mol.

Key Functional Groups

-

Piperidine (3,5-dimethylpiperidin-1-yl)

-

Sulfonyl group ((4-ethylphenyl)sulfonyl)

-

Fluorine atom at position 6

-

Propyl chain at position 1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

-

Quinolinone formation: Starting from an aniline derivative, cyclization forms the quinolinone core.

-

Fluorination: Introduction of fluorine at position 6 using electrophilic fluorinating agents.

-

Piperidine substitution: Nucleophilic substitution with 3,5-dimethylpiperidine.

-

Sulfonation: Addition of the sulfonyl group through reaction with a sulfonyl chloride derivative.

Each step requires careful optimization to achieve high yield and purity.

Antimicrobial Activity

Quinolinone derivatives are widely studied for their antimicrobial properties. The presence of fluorine and the sulfonyl group may enhance activity against bacterial strains by improving cell membrane penetration.

Antiviral Potential

Similar compounds have shown promise in inhibiting viral replication, particularly in RNA viruses like influenza or coronaviruses.

Cancer Therapeutics

Quinolinones are being explored as inhibitors of topoisomerases and kinases, making them potential candidates for anticancer drugs.

Research Directions

-

Molecular Docking Studies:

-

Computational studies can predict binding affinity to biological targets such as enzymes or receptors.

-

Focus on interactions involving the piperidine and sulfonyl groups.

-

-

Biological Testing:

-

Evaluate antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

-

Test antiviral activity using cell-based assays.

-

-

Pharmacokinetics:

-

Study absorption, distribution, metabolism, and excretion (ADME).

-

Assess bioavailability and half-life in vivo.

-

-

Structure-Activity Relationship (SAR):

-

Modify substituents to optimize potency and selectivity.

-

Explore analogs with different alkyl or aryl groups.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume